3-(Allylamino)-N-methylpropanamide
Overview
Description
The compound “3-(Allylamino)-N-methylpropanamide” likely contains an allyl group (a carbon-carbon double bond), an amine group (nitrogen with a lone pair of electrons), and a methylpropanamide group (a carbon chain with a carbonyl group and an amine). The exact properties would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “3-(Allylamino)-N-methylpropanamide” would likely involve a carbon backbone with various functional groups attached, including an allyl group, an amine group, and a carbonyl group .Chemical Reactions Analysis
Again, while specific reactions involving “3-(Allylamino)-N-methylpropanamide” are not available, similar compounds often participate in reactions involving the allyl group, the amine group, or the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Allylamino)-N-methylpropanamide” would depend on its specific molecular structure. Factors such as molecular weight, solubility, melting point, boiling point, and reactivity would be determined by the arrangement and types of functional groups present .Scientific Research Applications
Synthesis and Characterization of Novel Monomers and Polymers
- Thermoset Polymers : Novel benzoxazine monomers containing allyl groups were synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers exhibit excellent thermomechanical properties, indicating their potential use in high-performance thermoset polymers with applications in materials science (Agag & Takeichi, 2003).
Antimicrobial Activity
- Antimicrobial Compounds : A study synthesized various heterocyclic compounds using allylamine, evaluating their antibacterial and antifungal activities. This research highlights the potential of allylamine derivatives in developing new antimicrobial agents (Rahman et al., 2003).
Photochemical Polymerization
- Magnetic Nanogels : Photochemical polymerization was used to prepare poly(allylamine-co-N,N′-methylenebisacrylamide) magnetic nanogels. These nanogels have applications in drug delivery and magnetic resonance imaging (MRI) due to their magnetic properties and positive zeta potential (Gong et al., 2011).
Theoretical Studies
- Conformational and Energetic Analysis : Alanine dipeptide and its analogs, incorporating structural features found in proteins, were analyzed to understand conformational flexibility and chemical functionality. Such studies are crucial for advancing knowledge in biochemistry and protein engineering (Head‐Gordon et al., 2009).
Enhanced Oil Recovery
- Hydrophobic Acrylamide Copolymer : A novel anti-biodegradable hydrophobic acrylamide copolymer was prepared, showing significant potential for enhanced oil recovery in high-temperature and high-salinity reservoirs (Gou et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-(prop-2-enylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURCZHPUOUUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylamino)-N-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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